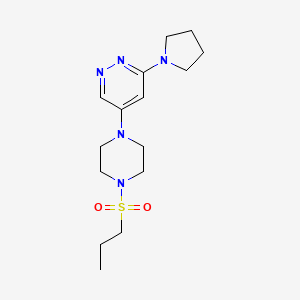
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activity and Receptor Affinity
Research into derivatives of purine-2,6-dione, closely related to the chemical structure , has revealed their significant affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential applications in psychotropic medicine. For example, studies have identified compounds that exhibited antidepressant-like effects and anxiolytic-like activities in animal models, showcasing their potential as new treatments for depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Another study explored the cardiovascular activities of 8-alkylamino substituted derivatives, highlighting their prophylactic antiarrhythmic activity and hypotensive effects. This research underscores the potential of such compounds in the development of treatments for arrhythmias and hypertension (Chłoń-Rzepa et al., 2004).
Analgesic and Anti-inflammatory Properties
Further investigations into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have demonstrated significant analgesic and anti-inflammatory effects, outperforming reference drugs in some cases. These findings suggest the utility of these compounds in developing new analgesic and anti-inflammatory medications (Zygmunt et al., 2015).
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal activities of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines indicates that these compounds could serve as bases for developing new antimicrobial and antifungal agents. Notably, specific derivatives have shown higher activity against Staphylococcus aureus and Candida albicans than standard reference drugs, suggesting a promising avenue for new drug development (Romanenko et al., 2016).
properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-14-8-10-25(11-9-14)20-22-18-17(19(28)23-21(29)24(18)2)26(20)12-15(27)13-30-16-6-4-3-5-7-16/h3-7,14-15,27H,8-13H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLBBWQTXHYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

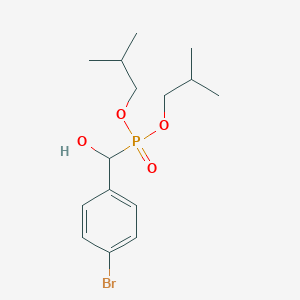
![1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2982897.png)
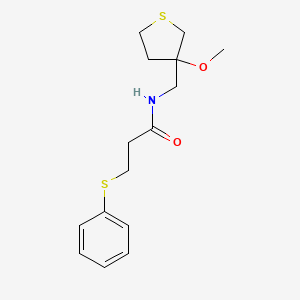

![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)
![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
![N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2982912.png)
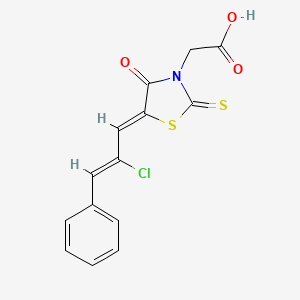
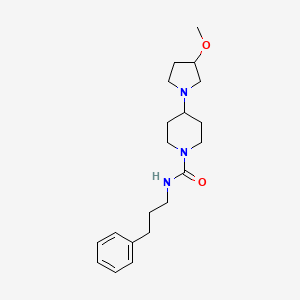
![5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2982917.png)
